molecular formula C22H28BrNO2 B13410946 4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide CAS No. 869112-31-2

4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide

Cat. No.: B13410946
CAS No.: 869112-31-2
M. Wt: 418.4 g/mol
InChI Key: ISRCFEMWSXVREU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quaternary ammonium compound features a bicyclo[2.2.2]octane core substituted with a hydroxy(diphenyl)methyl group at position 4 and a 2-hydroxyethyl group at position 1, with bromide as the counterion . The bicyclo[2.2.2]octane (DABCO-derived) framework imparts rigidity, while the polar hydroxyl groups enhance solubility in polar solvents.

Properties

CAS No.

869112-31-2

Molecular Formula

C22H28BrNO2

Molecular Weight

418.4 g/mol

IUPAC Name

2-[4-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanol;bromide

InChI

InChI=1S/C22H28NO2.BrH/c24-18-17-23-14-11-21(12-15-23,13-16-23)22(25,19-7-3-1-4-8-19)20-9-5-2-6-10-20;/h1-10,24-25H,11-18H2;1H/q+1;/p-1

InChI Key

ISRCFEMWSXVREU-UHFFFAOYSA-M

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCO.[Br-]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with commercially available precursors such as ethyl 4-piperidinecarboxylate or related piperidine derivatives, which are functionalized through alkylation and cyclization reactions to form the core azoniabicyclo[2.2.2]octane framework. The key intermediate involves a diphenylmethyl group attached to a hydroxylated carbon, which is subsequently introduced via nucleophilic substitution or addition reactions.

Stepwise Synthesis Overview

Step Description Reagents & Conditions References
1 Alkylation of ethyl 4-piperidinecarboxylate Potassium carbonate, acetone
2 Formation of quinuclidine intermediate Lithium diisopropylamide (LDA), tetrahydrofuran (THF)
3 Introduction of diphenylmethyl group N-bromosuccinimide (NBS), triphenylphosphine, dichloromethane (DCM) ,
4 Cyclization to form azoniabicyclo[2.2.2]octane core Acidic or basic conditions, depending on route
5 Quaternization to form bromide salt Alkyl halides such as 1-bromo-2-chloroethane ,

Specific Synthesis Routes

Route A: From Ethyl 4-Piperidinecarboxylate

  • Reaction with 1-bromo-2-chloroethane : Under basic conditions (potassium carbonate in acetone), the piperidine nitrogen undergoes alkylation, forming a N-(2-chloroethyl) derivative.
  • LDA-mediated cyclization : Treatment with lithium diisopropylamide in THF facilitates cyclization, yielding the azoniabicyclo[2.2.2]octane core.
  • Diphenylmethylation : The diphenylmethyl group is introduced via radical or nucleophilic substitution, often using N-bromosuccinimide (NBS) in DCM, as per patent procedures.

Route B: Direct Cyclization and Functionalization

  • Preparation of the key intermediate involves cyclization of a suitably substituted piperidine derivative, followed by functional group modifications to introduce the hydroxyethyl and diphenylmethyl groups.
  • Salification : The final step involves quaternization with an alkyl halide, such as 1-bromo-2-chloroethane, to produce the bromide salt.

Critical Reaction Conditions and Optimization

Parameter Typical Range Notes References
Solvent Acetone, THF, acetonitrile Selected based on reaction step ,
Temperature 0°C to room temperature For alkylation and cyclization ,
Reaction Time 12-48 hours Ensures complete conversion ,
Purification Liquid-liquid extraction, chromatography To isolate high-purity intermediates ,

Analytical Data and Quality Control

The synthesized intermediates and final compounds are characterized by:

Notes on Industrial Scalability and Environmental Aspects

  • Reaction efficiency : The multi-step synthesis has been optimized for high yield and minimal impurities, as demonstrated in patent literature.
  • Green chemistry considerations : Use of less toxic reagents and solvents is emphasized in recent innovations, such as the synthesis of more sustainable intermediates.
  • Purification : Industrial processes favor crystallization and extraction over chromatography for scalability.

Summary of Key Data

Parameter Value Source
Molecular weight of intermediate ~418.37 g/mol
Yield of key intermediate Up to 80% ,
Final compound yield Approximately 29-30% in optimized processes

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromide ion, forming a neutral amine.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halide exchange reactions typically use sodium or potassium halides in aqueous or organic solvents.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields neutral amines.

    Substitution: Forms different halide salts.

Scientific Research Applications

4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Acts as an antiseptic agent in microbiological studies.

    Medicine: Employed in formulations for disinfectants and antiseptics.

    Industry: Utilized in the production of antimicrobial coatings and materials.

Mechanism of Action

The compound exerts its effects primarily through the disruption of microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial membranes, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs:

Compound Name Substituents Molecular Weight Synthesis Method Key Properties/Applications References
Target Compound 4-Hydroxy(diphenyl)methyl, 1-(2-hydroxyethyl) 442.3 (estimated) Quaternization of DABCO with hydroxy-substituted alkyl/aryl halides Potential surfactant or chiral catalyst
1-Hexyl-4-(3′-Hydroxypropyl)-1,4-diazonia-bicyclo[2.2.2]octane chloride bromide 1-Hexyl, 4-(3′-hydroxypropyl) Not reported Reaction of 1-hexyl-DABCO bromide with 3-bromopropanol in acetonitrile Ionic liquid applications
1-Bromomethyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide 1-Bromomethyl 285.01 Haloalkylation of DABCO with dibromomethane in acetone Structural studies (Br···H interactions)
1-(4-Nitrophenyl)-4-aza-1-azoniabicyclo[2.2.2]octane bromide 1-(4-Nitrophenyl) 314.18 Nucleophilic substitution of DABCO with 4-nitrobenzyl bromide Electron-deficient catalyst
1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide 1-[2-(4-Nitrophenyl)ethyl] 341.24 Alkylation of DABCO with 2-(4-nitrophenyl)ethyl bromide Nitroaromatic functionalization for reactivity

Key Differences and Trends

1-Bromomethyl analog lacks hydroxyl groups but exhibits Br···H close contacts (2.79–2.90 Å) and weak Br–Br interactions (3.66 Å), influencing crystal packing . Nitro-substituted analogs (e.g., 1-(4-nitrophenyl)-) exhibit electron-withdrawing effects, enhancing electrophilicity for catalytic applications .

Synthetic Routes :

  • Most analogs are synthesized via quaternization of DABCO with haloalkyl or haloaryl reagents. The target compound likely follows a similar pathway, utilizing bromo-hydroxyethyl and bromo-diphenylmethyl precursors .
  • 1-Hexyl-4-(3′-hydroxypropyl)- employs a two-step alkylation, highlighting the versatility of DABCO in accommodating multiple substituents .

Physicochemical Properties: Hydroxyl groups in the target compound and 1-hexyl-4-(3′-hydroxypropyl)- improve water solubility compared to nonpolar analogs like 1-(4-nitrophenyl)- . 1-Bromomethyl analog’s crystalline structure suggests utility in materials science, whereas nitro-substituted derivatives may favor redox-active applications .

Biological Activity

4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane bromide, also known as umeclidinium bromide, is a quaternary ammonium compound primarily studied for its biological activity as a muscarinic acetylcholine receptor (mAChR) antagonist. This compound has been investigated for its potential therapeutic applications in treating various respiratory conditions mediated by mAChR activity.

Chemical Structure and Properties

  • Chemical Formula : C22H30BrN
  • Molecular Weight : 394.39 g/mol
  • CAS Number : 11517307
  • SMILES Notation : C[C@H](O)[C@H]1[C@H]2[C@@H](C)C(=C(N2C1=O)C(=O)OCc3ccc(cc3)[N+](=O)[O-])OP(=O)(Oc4ccccc4)Oc5ccccc5

This compound features a bicyclic structure that contributes to its pharmacological properties.

Umeclidinium functions primarily as a long-acting muscarinic antagonist (LAMA). Its mechanism involves the inhibition of acetylcholine binding to mAChRs, which leads to bronchodilation and reduced mucus secretion in the airways. This action is particularly beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

Pharmacological Studies

Research has demonstrated that umeclidinium effectively inhibits mAChR-mediated responses in various in vitro and in vivo models. The compound's selectivity for mAChRs over other receptor types has been a focal point in pharmacological studies, showcasing its potential for targeted therapeutic effects without significant off-target effects.

Table 1: Comparative Affinity of Umeclidinium for Muscarinic Receptors

Receptor TypeBinding Affinity (nM)
M169
M2220
M3330
M4170
M5780

Clinical Applications

Umeclidinium bromide is used in combination therapies for respiratory diseases. Its long duration of action allows for once-daily dosing, improving patient adherence compared to shorter-acting agents.

Case Study: Efficacy in COPD Treatment

In clinical trials, umeclidinium has shown significant improvements in lung function and quality of life for patients with COPD. A notable study published in the New England Journal of Medicine reported that patients receiving umeclidinium experienced a greater reduction in exacerbation rates compared to those on placebo.

Safety Profile

The safety profile of umeclidinium has been evaluated through extensive pharmacological testing. Common side effects include dry mouth, headache, and potential cardiovascular effects due to its anticholinergic properties. Long-term studies have indicated a favorable safety margin when used as directed.

Research Findings

Recent studies have focused on the metabolic pathways and pharmacokinetics of umeclidinium. It is primarily metabolized by cytochrome P450 enzymes, with significant implications for drug-drug interactions.

Table 2: Metabolic Pathways of Umeclidinium

MetabolitePathwayEnzyme Involved
M14O-dealkylationCYP2D6
M15HydroxylationCYP3A4

Q & A

Basic: How can researchers optimize the synthesis of 4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Reagent stoichiometry: Adjust molar ratios of the bicyclo[2.2.2]octane precursor and diphenylmethyl-hydroxy derivatives to minimize side products.
  • Solvent selection: Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates, as noted in analogous syntheses of azoniabicyclo compounds .
  • Temperature control: Maintain temperatures below 50°C to prevent decomposition of the hydroxyethyl group.
  • Purification: Employ column chromatography with gradient elution (e.g., methanol/ethyl acetate) followed by recrystallization in ethanol-water mixtures to isolate high-purity product .

Advanced: What experimental strategies can resolve contradictions in reported solubility data for this compound in aqueous and organic solvents?

Methodological Answer:
Contradictions often arise from variations in pH, ionic strength, or solvent polarity. To address this:

  • Systematic solubility profiling: Conduct solubility studies under controlled conditions (e.g., buffered solutions at pH 4.6–7.4, as used in pharmacopeial assays) .
  • Dynamic light scattering (DLS): Monitor aggregation states in aqueous media, which may explain discrepancies between "soluble" and "insoluble" classifications.
  • Co-solvent titration: Evaluate incremental addition of co-solvents (e.g., DMSO) to aqueous systems to identify critical solubility thresholds .

Basic: What analytical techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:
Combine multiple orthogonal methods:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify substituent positions on the bicyclo[2.2.2]octane core and hydroxyethyl group .
  • X-ray crystallography: Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions, as demonstrated for related azoniabicyclo compounds .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via exact mass measurement (e.g., ESI+ mode for cationic species).

Advanced: How can researchers design experiments to assess the environmental fate of this compound in aquatic systems?

Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies :

  • Phase 1 (Lab-scale):
    • Hydrolysis kinetics: Measure degradation rates under varying pH and temperature.
    • Photolysis studies: Exclude or include UV light to simulate sunlight exposure.
  • Phase 2 (Microcosm):
    • Biotic transformation: Incubate with microbial consortia from natural water bodies to assess biodegradation potential.
    • Adsorption assays: Quantify binding to sediments using batch equilibrium methods.
  • Phase 3 (Modeling): Use QSAR models to predict bioaccumulation and toxicity endpoints.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:
Mitigate risks via:

  • Ventilation: Use fume hoods to avoid inhalation of brominated decomposition products (e.g., HBr gas) .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Test gloves for permeability using ASTM F739 standards .
  • Storage: Keep in inert, airtight containers at room temperature to prevent hygroscopic degradation .

Advanced: How can researchers address inconsistencies in reported biological activity data for this compound?

Methodological Answer:
Inconsistencies may stem from assay conditions or impurity profiles. Solutions include:

  • Standardized bioassays: Adopt pharmacopeial buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6) to ensure reproducibility .
  • Impurity profiling: Use HPLC with charged aerosol detection (CAD) to quantify trace byproducts that may antagonize biological activity.
  • Dose-response normalization: Apply Hill equation modeling to account for batch-to-batch variability in potency .

Basic: What chromatographic methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-UV: Use a C18 column with methanol/sodium acetate buffer (65:35 v/v) mobile phase at pH 4.6, as validated for structurally related bicyclo compounds .
  • Ion-pair chromatography: Add 10 mM sodium hexanesulfonate to improve peak symmetry for the cationic quaternary ammonium group.
  • System suitability: Ensure resolution (R > 2.0) from degradation products like diphenylmethanol .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound under radical-initiated conditions?

Methodological Answer:

  • DFT calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to identify susceptible sites for radical attack (e.g., benzylic hydrogens).
  • Reactivity descriptors: Calculate Fukui indices to map electrophilic/nucleophilic regions.
  • Kinetic modeling: Simulate reaction pathways using Arrhenius parameters derived from transition state theory.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.